4-(Isopropyl(methyl)carbamoyl)phenylboronic acid
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Overview
Description
4-(Isopropyl(methyl)carbamoyl)phenylboronic acid is an organoboron compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an isopropyl(methyl)carbamoyl group. The boronic acid functionality makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isopropyl(methyl)carbamoyl)phenylboronic acid typically involves the reaction of phenylboronic acid with isopropyl(methyl)carbamoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization is common in industrial settings to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
4-(Isopropyl(methyl)carbamoyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to amine derivatives.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Biaryl compounds formed via Suzuki-Miyaura cross-coupling.
Scientific Research Applications
4-(Isopropyl(methyl)carbamoyl)phenylboronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(Isopropyl(methyl)carbamoyl)phenylboronic acid primarily involves its ability to form stable complexes with diols and other nucleophiles. The boronic acid group can interact with hydroxyl groups in biological molecules, making it useful in enzyme inhibition studies and drug design. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the isopropyl(methyl)carbamoyl group, making it less versatile in certain applications.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of the isopropyl(methyl)carbamoyl group, resulting in different reactivity and applications.
Uniqueness
4-(Isopropyl(methyl)carbamoyl)phenylboronic acid is unique due to its combination of the boronic acid group and the isopropyl(methyl)carbamoyl group. This combination enhances its reactivity and makes it suitable for a broader range of applications compared to similar compounds .
Biological Activity
4-(Isopropyl(methyl)carbamoyl)phenylboronic acid is a specialized organoboron compound with significant potential in medicinal chemistry. Its chemical structure, characterized by a boronic acid functional group attached to a phenyl ring and substituted with an isopropyl group and a methyl carbamoyl moiety, suggests interesting biological activities. This article reviews the current understanding of its biological activity, synthesis, and potential applications based on available research.
Chemical Profile
- Chemical Formula : C12H18BNO3
- Molecular Weight : 221.06 g/mol
- CAS Number : 1200834-23-6
Biological Activity Overview
Research on the biological activity of this compound remains limited. However, boronic acids in general have demonstrated various biological properties, including:
- Enzyme Inhibition : Boronic acids can inhibit serine proteases and kinases by forming reversible covalent bonds with hydroxyl groups in these enzymes, which may lead to potential therapeutic applications.
- Anticancer Activity : Some boronic acid derivatives have shown promise in cancer therapy, particularly in combination therapies that enhance the efficacy of existing treatments .
- Antibacterial and Antiviral Properties : Certain boronic acids have been investigated for their antibacterial and antiviral activities, suggesting a broader spectrum of biological effects .
The specific mechanisms through which this compound exerts its biological effects are still under investigation. The general mechanisms observed with similar compounds include:
- Inhibition of Target Enzymes : The ability to inhibit various enzymes through covalent bonding may position this compound as a candidate for drug development.
- Binding Affinity Studies : Techniques such as surface plasmon resonance (SPR) and enzyme kinetics assays are employed to evaluate the binding affinity and inhibitory effects of this compound on target enzymes.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar boronic acids highlights the unique characteristics of this compound. Below is a summary table of similar compounds:
Compound Name | CAS Number | Similarity Index |
---|---|---|
4-(N-Methylaminocarbonyl)phenylboronic acid | 121177-82-0 | 0.97 |
4-(Dimethylaminocarbonyl)phenylboronic acid | 405520-68-5 | 0.97 |
(3-(Dimethylcarbamoyl)phenyl)boronic acid | 373384-14-6 | 1.00 |
(3-(Methylcarbamoyl)phenyl)boronic acid | 832695-88-2 | 0.97 |
(4-(Cyclopropylcarbamoyl)phenyl)boronic acid | 860173-33-7 | 0.92 |
This table illustrates how variations in substituents can influence the biological activity and reactivity of boronic acids.
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, relevant studies on related boronic acids provide insights into potential applications:
- Combination Therapies : Research has shown that combining boronic acids with other therapeutic agents can enhance treatment efficacy in cancers such as lymphoma and sarcoma .
- Mechanistic Studies : Investigations into the mechanisms by which boronic acids inhibit enzymes have revealed that structural modifications significantly affect their potency and selectivity against specific targets .
- Pharmacokinetics : Studies on the pharmacokinetic profiles of related compounds indicate that modifications to the boron moiety can influence absorption, distribution, metabolism, and excretion (ADME), which are critical for therapeutic applications .
Properties
Molecular Formula |
C11H16BNO3 |
---|---|
Molecular Weight |
221.06 g/mol |
IUPAC Name |
[4-[methyl(propan-2-yl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C11H16BNO3/c1-8(2)13(3)11(14)9-4-6-10(7-5-9)12(15)16/h4-8,15-16H,1-3H3 |
InChI Key |
NBPZIZKCPNLAOQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)N(C)C(C)C)(O)O |
Origin of Product |
United States |
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